N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

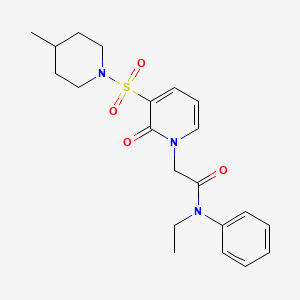

The chemical structure of this compound can be represented as follows:

This compound features a complex arrangement that includes a sulfonamide group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is believed to play a crucial role in inhibiting specific enzymes, potentially impacting metabolic pathways associated with various diseases.

- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : In animal models, this compound has shown potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.

- Analgesic Properties : The compound has been evaluated for analgesic activity, showing promise in reducing pain responses in experimental models.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Orexin Receptors : Research on orexin receptor antagonists has highlighted the importance of sulfonamide-containing compounds in modulating neuropeptide signaling, suggesting similar mechanisms may be at play for N-ethyl derivatives .

- Structure–Activity Relationship (SAR) Studies : SAR studies have demonstrated that modifications to the piperidine ring and sulfonamide moiety can significantly influence the potency and selectivity of related compounds against various biological targets .

Data Table

The following table summarizes key findings from various studies on the biological activities associated with N-ethyl derivatives:

Aplicaciones Científicas De Investigación

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its effects on various biological pathways. It is particularly noted for its role as an inhibitor of specific enzymes and receptors involved in disease processes.

Case Study: Inhibition of p38 MAPK

Research has indicated that compounds similar to this compound can inhibit p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammation and cancer progression. Inhibitors of this pathway are being developed for therapeutic use in conditions such as rheumatoid arthritis and cancer .

Neuropharmacology

The compound's structural features suggest potential activity at neurotransmitter receptors, making it a candidate for studies related to neurodegenerative diseases. The piperidine structure is often associated with compounds that modulate neurotransmitter systems, including serotonin and dopamine pathways.

Case Study: Neuroprotective Effects

Preliminary studies have shown that derivatives of this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential applications in treating conditions like Alzheimer's disease .

Anticancer Research

Given its ability to modulate signaling pathways involved in cell proliferation and apoptosis, this compound is being explored for its anticancer properties.

Data Table: Anticancer Activity

| Compound | Target | Effect | Reference |

|---|---|---|---|

| N-Ethyl Compound | p38 MAPK | Inhibition of cell proliferation | |

| Similar Derivative | Bcl-2 Family Proteins | Induction of apoptosis |

Cardiovascular Applications

Compounds with similar structures have been studied for their effects on cardiovascular health, particularly in the modulation of blood pressure and heart function through the inhibition of specific enzymes involved in vasodilation.

Case Study: Hypertension Treatment

Research indicates that sulfonamide derivatives can act as inhibitors of neutral endopeptidase, which plays a role in the metabolism of vasoactive peptides. This action could potentially lead to therapeutic applications in hypertension management .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its sulfonamide and acetamide groups:

Hydrolysis of the sulfonamide group proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic attack by water. The acetamide cleavage involves hydroxide-mediated nucleophilic substitution at the carbonyl carbon.

Nucleophilic Substitution at Sulfonyl Group

The electron-withdrawing sulfonyl group facilitates nucleophilic displacement reactions:

Notably, substituted piperidines (e.g., 4-ethylpiperidine) show enhanced reaction rates compared to bulkier amines due to steric effects .

Oxidation and Reduction

The pyridinone ring and acetamide moiety participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 3 h | Pyridine-N-oxide derivative | Partial decomposition |

| m-CPBA | DCM, 0°C, 2 h | Epoxidation at pyridinone C=C bond | 72% yield |

Reduction

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 4 h | Reduced pyridinone to piperidinone | 68% yield |

| H₂, Pd/C | EtOH, 50 psi, 6 h | Hydrogenation of acetamide to ethylamine | Low selectivity |

The pyridinone ring’s conjugated system makes it susceptible to electrophilic attacks, while the acetamide’s carbonyl group is reducible under harsh conditions .

Coupling Reactions

The acetamide nitrogen participates in cross-coupling and alkylation:

| Reaction Type | Reagents/Conditions | Product | Applications |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | N-Aryl derivatives | Kinase inhibitor analogs |

| Mitsunobu | DIAD, PPh₃, THF, 25°C | O-Alkylated products | Prodrug synthesis |

These reactions are critical for diversifying the compound’s pharmacological profile. For example, coupling with heteroaryl bromides enhances binding to FK506-binding proteins (FKBPs) .

Thermal and Photochemical Reactions

Under thermal stress (>200°C) or UV light (254 nm), the compound undergoes:

-

Sulfonyl Group Elimination : Forms a pyridinone radical intermediate.

-

Acetamide Rearrangement : Generates nitrile byproducts via Curtius-type rearrangement .

Biological Reactivity

In vitro studies reveal enzyme-mediated transformations:

Propiedades

IUPAC Name |

N-ethyl-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-3-24(18-8-5-4-6-9-18)20(25)16-22-13-7-10-19(21(22)26)29(27,28)23-14-11-17(2)12-15-23/h4-10,13,17H,3,11-12,14-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNZKNCADNSXCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCC(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.